6-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-5-hexanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one
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Overview
Description
10-(3-Chlorophenyl)-14-(3,4-dimethoxyphenyl)-9-hexanoyl-2,9-diazatricyclo[9400(3),?]pentadeca-1(11),3,5,7-tetraen-12-one is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-chlorophenyl)-14-(3,4-dimethoxyphenyl)-9-hexanoyl-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7-tetraen-12-one typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the tricyclic core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of functional groups: Chlorophenyl and dimethoxyphenyl groups are introduced through substitution reactions.
Hexanoyl group addition: This step involves acylation reactions to attach the hexanoyl group to the tricyclic core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
10-(3-Chlorophenyl)-14-(3,4-dimethoxyphenyl)-9-hexanoyl-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7-tetraen-12-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or demethoxylated compounds.
Scientific Research Applications
10-(3-Chlorophenyl)-14-(3,4-dimethoxyphenyl)-9-hexanoyl-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7-tetraen-12-one has several scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10-(3-chlorophenyl)-14-(3,4-dimethoxyphenyl)-9-hexanoyl-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7-tetraen-12-one involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It could bind to receptors on cell surfaces, modulating cellular responses.
DNA/RNA: The compound might interact with genetic material, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 10-(4-Chlorophenyl)-5,6-dimethyl-2,9-diazatricyclo[9.4.0.0(3),8]pentadeca-1(11),3,5,7-tetraen-12-one
- 2,10-Diaza-9-(2-chlorophenyl)-5-phenyltricyclo[9.4.0.0(3),8]pentadeca-1(15),3(8),11(12),13-tetraen-7-one
Uniqueness
10-(3-Chlorophenyl)-14-(3,4-dimethoxyphenyl)-9-hexanoyl-2,9-diazatricyclo[9400(3),?]pentadeca-1(11),3,5,7-tetraen-12-one is unique due to its specific combination of functional groups and tricyclic structure
Properties
Molecular Formula |
C33H35ClN2O4 |
---|---|
Molecular Weight |
559.1 g/mol |
IUPAC Name |
6-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-5-hexanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C33H35ClN2O4/c1-4-5-6-14-31(38)36-27-13-8-7-12-25(27)35-26-18-23(21-15-16-29(39-2)30(20-21)40-3)19-28(37)32(26)33(36)22-10-9-11-24(34)17-22/h7-13,15-17,20,23,33,35H,4-6,14,18-19H2,1-3H3 |
InChI Key |
MYNAMKRMYVTVBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N1C(C2=C(CC(CC2=O)C3=CC(=C(C=C3)OC)OC)NC4=CC=CC=C41)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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